molecular formula C7H8N4 B1396157 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine CAS No. 1190380-60-9

1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine

Cat. No. B1396157
M. Wt: 148.17 g/mol
InChI Key: GFMIGDVPBZSXQB-UHFFFAOYSA-N
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Patent
US09150577B2

Procedure details

To a solution of 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (90 mg, 0.51 mmol) in CH2Cl2 (1 mL) is added zinc (200 mg, 3.06 mmol) and acetic acid (250 μL). The mixture is heated at 45° C. for 5 h. The zinc is removed by filtration and the filtrate was evaporated under reduced pressure. The residue is purified by flash column chromatography using a gradient of 0-10% methanol in CH2Cl2. 1N HCl in ether is added to the residue to afford the title compound as the hydrochloride salt (43 mg, 46%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2=[N:7][CH:8]=[C:9]([N+:11]([O-])=O)[CH:10]=[C:5]2[CH:4]=[N:3]1.C(O)(=O)C>C(Cl)Cl.[Zn]>[CH3:1][N:2]1[C:6]2=[N:7][CH:8]=[C:9]([NH2:11])[CH:10]=[C:5]2[CH:4]=[N:3]1

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
CN1N=CC=2C1=NC=C(C2)[N+](=O)[O-]
Name
Quantity
250 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
200 mg
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The zinc is removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash column chromatography
ADDITION
Type
ADDITION
Details
1N HCl in ether is added to the residue

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC=2C1=NC=C(C2)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.